molecular formula C15H12N6O2S B2988825 N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206988-36-4

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Katalognummer B2988825
CAS-Nummer: 1206988-36-4
Molekulargewicht: 340.36
InChI-Schlüssel: FKPWOHBFBKBLQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrazinamide, which is an important first-line drug used in shortening TB therapy . It contains a thiazole ring and a pyrazine ring, both of which are common structures in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrazine ring also contributes to the compound’s aromaticity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide and related compounds exhibit promising antimicrobial activities. Research involving the synthesis of new thiazole and pyrazole derivatives based on various molecular scaffolds has shown some of these compounds to possess significant antimicrobial properties. Such studies are crucial for developing new therapeutic agents against resistant microbial strains. For instance, Gouda et al. (2010) synthesized new compounds evaluated for their antimicrobial efficacy, with some showing promising results against various pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives, among others, which were screened for antimicrobial activities, highlighting the potential of such compounds in addressing microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Synthesis of Heterocyclic Compounds

The molecule serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry for their diverse biological activities. Research by Harb et al. (1989) showcases the conversion of related compounds into multiple heterocyclic derivatives, emphasizing the versatility of such molecules in synthesizing pharmacologically relevant structures (Harb, Hesien, Metwally, & Elnagdi, 1989).

Antituberculosis Activity

Compounds similar to this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. The study by Gezginci, Martin, & Franzblau (1998) involved synthesizing pyridines and pyrazines substituted with various ring systems and testing them against M. tuberculosis. Some compounds displayed activities comparable to or better than pyrazinamide, a standard antituberculosis drug (Gezginci, Martin, & Franzblau, 1998).

Wirkmechanismus

The mechanism of action of this compound is not specified, but it may be similar to that of pyrazinamide, which is used in TB therapy .

Eigenschaften

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-13(19-10-2-1-3-16-7-10)6-11-9-24-15(20-11)21-14(23)12-8-17-4-5-18-12/h1-5,7-9H,6H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWOHBFBKBLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.